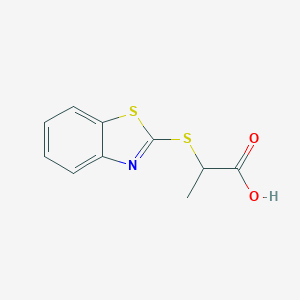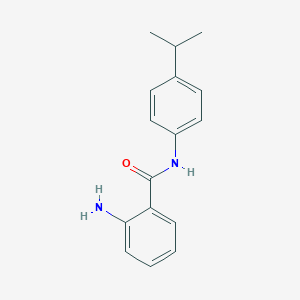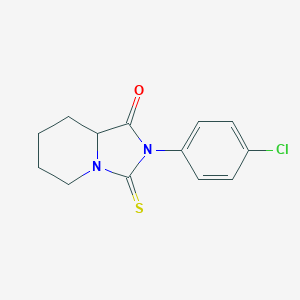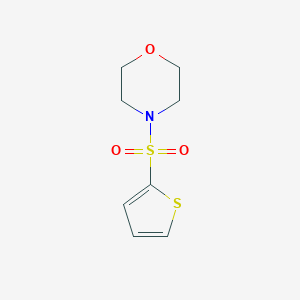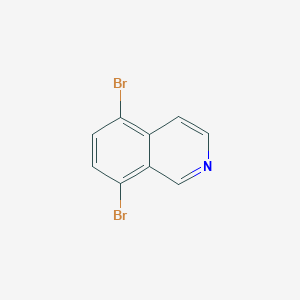
5,8-二溴异喹啉
描述
5,8-Dibromoisoquinoline is an organic compound with the molecular formula C9H5Br2N. It is a derivative of isoquinoline, where two bromine atoms are substituted at the 5th and 8th positions of the isoquinoline ring.
科学研究应用
5,8-Dibromoisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is used in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromoisoquinoline typically involves the bromination of isoquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid, such as sulfuric acid. The reaction is carried out at low temperatures to control the bromination process and achieve selective substitution at the desired positions .
Industrial Production Methods
Industrial production of 5,8-Dibromoisoquinoline follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process .
化学反应分析
Types of Reactions
5,8-Dibromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products Formed
Substitution Products: Amino or thiol derivatives of isoquinoline.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Reduced isoquinoline derivatives
作用机制
The mechanism of action of 5,8-Dibromoisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways involved vary depending on the biological context and the specific target being studied .
相似化合物的比较
Similar Compounds
5-Bromoisoquinoline: A mono-brominated derivative with similar reactivity but different substitution patterns.
8-Bromoisoquinoline: Another mono-brominated derivative with bromine at the 8th position.
5,7-Dibromo-8-hydroxyquinoline: A related compound with additional functional groups that confer different chemical properties
Uniqueness
5,8-Dibromoisoquinoline is unique due to the presence of two bromine atoms at specific positions on the isoquinoline ring. This dual substitution pattern influences its reactivity and makes it a valuable intermediate in organic synthesis. Its unique electronic properties also make it suitable for applications in material science and medicinal chemistry .
属性
IUPAC Name |
5,8-dibromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBALCRXZUTMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297215 | |
| Record name | 5,8-dibromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81045-39-8 | |
| Record name | 81045-39-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,8-dibromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-Dibromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5,8-dibromoisoquinoline a valuable starting material in organic synthesis, particularly for generating chiral compounds?
A1: 5,8-Dibromoisoquinoline exhibits promising reactivity towards nucleophilic addition at the C-1 position. The research demonstrates that this addition can be achieved with high stereoselectivity when employing (S)-alanine derivatives as chiral auxiliaries. [] This means that by using 5,8-dibromoisoquinoline, researchers can efficiently synthesize specific enantiomers of 1-substituted tetrahydroisoquinolines, a class of compounds often found in biologically active molecules.
Q2: How does the reaction with 5,8-dibromoisoquinoline proceed to yield chiral 1-substituted tetrahydroisoquinolines?
A2: The reaction occurs in a two-step process. Initially, 5,8-dibromoisoquinoline reacts with an acyl chloride derived from (S)-alanine, forming a chiral N-acylated isoquinolinium salt intermediate. This intermediate then undergoes a stereoselective nucleophilic attack, dictated by the chiral auxiliary, at the C-1 position. Subsequent removal of the bromine groups and reduction of the C3-C4 double bond yields the desired chiral 1-substituted tetrahydroisoquinoline. []
Q3: What insights does the study provide regarding the stereochemical outcome of the reaction?
A3: The research suggests that the stereoselectivity observed in the formation of the 1,2-addition product is influenced by the conformation of the N-acylated isoquinolinium salt intermediate. [] This insight offers valuable information for predicting and controlling the stereochemical outcome of similar reactions, paving the way for the rational design of asymmetric syntheses involving isoquinoline derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Carboxymethyl)sulfanyl]nicotinic acid](/img/structure/B186815.png)
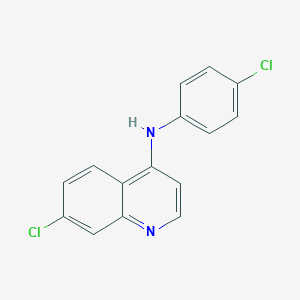
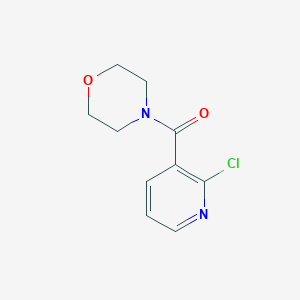
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
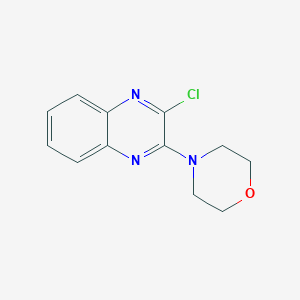
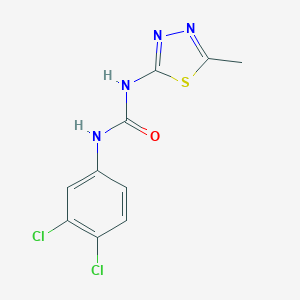
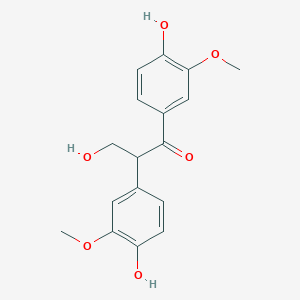
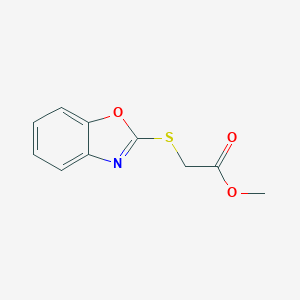

![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
